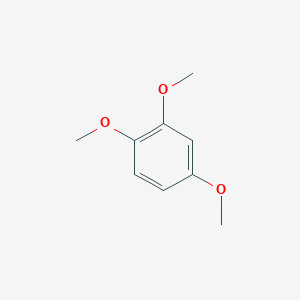

1,2,4-Trimethoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIQIOSHSMJYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5035163 | |

| Record name | 1,2,4-Trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-77-3 | |

| Record name | 1,2,4-Trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5035163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU3WD07SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,4-Trimethoxybenzene: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key biological activities of 1,2,4-trimethoxybenzene. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.

Chemical Structure and Identification

This compound, also known as hydroxyhydroquinone trimethyl ether, is an organic aromatic compound.[1] It is classified as a member of the methoxybenzene family.[2] The core structure consists of a benzene (B151609) ring substituted with three methoxy (B1213986) groups at the 1, 2, and 4 positions.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 135-77-3[3] |

| Molecular Formula | C₉H₁₂O₃[3] |

| SMILES | COC1=CC(=C(C=C1)OC)OC[2] |

| InChI | InChI=1S/C9H12O3/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,1-3H3[3] |

| InChIKey | AGIQIOSHSMJYJP-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or a colorless liquid with a sweet, floral odor at room temperature.[4] It is soluble in organic solvents like ethanol (B145695) and ether, but has limited solubility in water.[4]

| Property | Value | Source |

| Molecular Weight | 168.19 g/mol | [2] |

| Melting Point | -11 °C | [4] |

| Boiling Point | 214-216 °C | [4] |

| Density | 1.126 g/mL at 25 °C | [5] from original search |

| Flash Point | 94.5 °C (est.) | [6] from original search |

| logP (Octanol/Water Partition Coefficient) | 1.712 (Crippen Calculated) | [7] from original search |

| Water Solubility (log10WS in mol/L) | -1.83 (Crippen Calculated) | [7] from original search |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and Availability |

| ¹H NMR | Spectra are available and typically show signals corresponding to the aromatic protons and the protons of the three distinct methoxy groups.[3][8] from original search |

| ¹³C NMR | Data is available for the characterization of the carbon skeleton.[8] from original search |

| Infrared (IR) Spectroscopy | IR spectra show characteristic absorptions for C-O stretching of the methoxy groups and aromatic C-H and C=C bonds. Data is available from NIST.[2] from original search |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, providing information on the molecular weight and fragmentation pattern.[3] |

Experimental Protocols

A common synthetic route to this compound involves the methylation of its precursor, 1,2,4-trihydroxybenzene (hydroxyhydroquinone). The following is a representative multi-step experimental protocol adapted from established chemical synthesis procedures.[9]

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow from hydroquinone to this compound.

Step 1: Oxidation of Hydroquinone to p-Benzoquinone[9]

-

Procedure: In a well-ventilated fume hood, dissolve hydroquinone (1.0 equivalent) in water. With vigorous stirring, slowly add a solution of an oxidizing agent, such as sodium dichromate in sulfuric acid.

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, extract the product, p-benzoquinone, with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Purification: Remove the solvent under reduced pressure. The crude p-benzoquinone can be purified by recrystallization.

Step 2: Thiele-Winter Acetoxylation of p-Benzoquinone to 1,2,4-Triacetoxybenzene[9]

-

Procedure: To a flask containing acetic anhydride (in excess), add a catalytic amount of concentrated sulfuric acid at 0 °C. Slowly add p-benzoquinone (1.0 equivalent) while maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Isolation: Once complete, pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid 1,2,4-triacetoxybenzene by vacuum filtration and wash thoroughly with water.

Step 3: Deacetylation of 1,2,4-Triacetoxybenzene to 1,2,4-Trihydroxybenzene[9]

-

Procedure: The acetyl groups of 1,2,4-triacetoxybenzene are removed by hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, heat the compound in a mixture of alcohol (e.g., ethanol) and a strong acid like hydrochloric acid.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, remove the solvent under reduced pressure.

-

Purification: The crude 1,2,4-trihydroxybenzene can be purified by recrystallization.

Step 4: Williamson Ether Synthesis for Methylation[9][10][11]

-

Procedure: To a solution of 1,2,4-trihydroxybenzene (1.0 equivalent) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF), add a base such as potassium carbonate or sodium carbonate (>3.0 equivalents) in portions. Stir the mixture at room temperature for 30-60 minutes.

-

Methylation: Add a methylating agent, such as dimethyl sulfate (>3.0 equivalents), dropwise to the reaction mixture.[10][11]

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Inhibition of NLRP3 Inflammasome Activation

This compound has been shown to suppress the activation of the NLRP3 inflammasome, which leads to a decrease in caspase-1 activation and the secretion of the pro-inflammatory cytokine IL-1β. The mechanism of inhibition involves blocking the assembly of the inflammasome complex by interfering with the oligomerization of the ASC (apoptosis-associated speck-like protein containing a CARD) protein and the interaction between NLRP3 and ASC. This inhibitory action is specific to the NLRP3 inflammasome, as it does not affect the AIM2 inflammasome.

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Applications in Research and Development

The chemical and biological properties of this compound make it a molecule of interest in several areas:

-

Pharmaceutical Intermediate: It serves as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents.[4]

-

Medicinal Chemistry: Its ability to selectively inhibit the NLRP3 inflammasome makes it a valuable lead compound for the development of novel anti-inflammatory drugs.

-

Fragrance Industry: It is used as a fragrance ingredient in perfumes, soaps, and other personal care products.[4]

-

Organic Synthesis: The methoxy groups activate the aromatic ring, making it a useful reagent in various organic reactions.[4]

Safety and Handling

This compound is considered to have low to moderate toxicity, though its toxicological properties have not been fully investigated.[4][9] from original search It may cause skin, eye, and respiratory tract irritation.[10] from original search

-

Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing. Wash hands thoroughly after handling.[9] from original search

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[9] from original search

-

First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention in all cases of exposure.[9] from original search

This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety guide. Always consult the material safety data sheet (MSDS) before handling this chemical.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. researchgate.net [researchgate.net]

- 8. US10065977B2 - Concerted processes for forming 1,2,4-trihydroxybenzene from hydroquinone - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,4-Trimethoxybenzene (CAS 135-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4-trimethoxybenzene (CAS 135-77-3), a versatile aromatic organic compound. It details the physicochemical properties, spectroscopic data, synthesis methodologies, and various applications, with a particular focus on its role in drug discovery and development. This document is intended to be a valuable resource for researchers and professionals working with this compound, offering organized data, detailed experimental protocols, and visual representations of key chemical transformations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or a white to off-white crystalline solid at room temperature, possessing a sweet, floral odor.[1] Its physical state at ambient conditions can vary depending on purity. The compound is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 135-77-3 | [3] |

| Molecular Formula | C₉H₁₂O₃ | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | [1][4] |

| Melting Point | -11 °C to 21 °C | [1][5] |

| Boiling Point | 214-258 °C at 760 mmHg; 99-100 °C at 0.20 mmHg | [1][3][5][6] |

| Density | 1.126 - 1.135 g/mL at 20-25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.5310 - 1.5350 | [4][5] |

| Solubility | Soluble in alcohol; limited solubility in water | [1][6] |

| Vapor Pressure | 0.041 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 77.9 °C to 94.5 °C (estimated) | [3][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): Chemical shifts (δ) are observed at approximately 3.74, 3.81, and 3.83 ppm, corresponding to the three distinct methoxy (B1213986) groups. Aromatic protons appear in the range of 6.38 to 6.78 ppm.[7]

-

¹³C NMR: The spectrum shows signals for the three methoxy carbons and the six aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and prominent C-O stretching bands for the ether linkages.[8][9]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 168, corresponding to its molecular weight.[8][10]

Synthesis and Experimental Protocols

This compound is typically synthesized through the methylation of hydroxyaryl precursors.[1] Common methylating agents include dimethyl sulfate (B86663) or methyl iodide under basic conditions.[1] It can also be prepared from vanillin.[11]

Vilsmeier-Haack Formylation of this compound

This reaction is a key method for producing 2,4,5-trimethoxybenzaldehyde, a valuable intermediate.[12]

Experimental Protocol:

-

Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen), cool anhydrous dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (e.g., 0 °C) to form the Vilsmeier reagent.[12]

-

Substrate Addition: Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or DMF) and add it dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature.[12]

-

Reaction: Allow the mixture to stir at room temperature or with gentle heating. Monitor the progress of the reaction using thin-layer chromatography (TLC).[12]

-

Hydrolysis and Workup: Once the reaction is complete, carefully pour the mixture onto ice water to hydrolyze the intermediate iminium salt. Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) and extract the product with an organic solvent.[12]

-

Purification: The crude product can be purified via column chromatography if necessary.[12]

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis.

Fragrance and Flavor Industry

Due to its pleasant sweet and floral odor, it is utilized as a fragrance ingredient in perfumes, soaps, and other personal care products.[1]

Pharmaceutical and Drug Development

This compound is a key intermediate in the synthesis of more complex molecules, including pharmaceutical ingredients.[13][14]

-

Nicorandil Synthesis: It is used as an intermediate in the synthesis of trimethoxybenzidine, a precursor to Nicorandil, a medication used for treating angina.[13]

-

NLRP3 Inhibitor: Preclinical studies have identified this compound as a potential inhibitor of the NLRP3 inflammasome, suggesting its therapeutic potential for diabetes complications.[2]

-

Anticancer Research: Methoxybenzene derivatives have been investigated for their potential anticancer properties.[15]

Chemical Synthesis

It serves as a precursor for other valuable trimethoxybenzene compounds, such as trimethoxybenzaldehyde, trimethoxybenzoic acid, and trimethoxybenzyl chloride, which have applications in the synthesis of dyes and pesticides.[13]

Biological Activity and Toxicology

The available toxicological data for this compound is limited.

-

Acute Toxicity: It is considered to have low to moderate acute toxicity.[1] Ingestion of significant amounts may cause central nervous system depression.[1]

-

Irritation: Prolonged or repeated exposure may lead to irritation of the skin, eyes, and respiratory tract.[1]

-

Other Biological Activities: It has been reported to have immunotoxicity activity.[6] Additionally, it is used as an insect, cat, and dog repellent.[16]

Conclusion

This compound is a chemical compound with significant utility across various scientific and industrial domains. Its value as a synthetic intermediate, particularly in the pharmaceutical industry for the development of novel therapeutics, is noteworthy. This guide has consolidated key technical information to aid researchers and professionals in their work with this compound, providing a foundation for further investigation and application. The provided experimental protocols and visual diagrams offer practical insights into its synthesis and utility. As research continues, the full potential of this compound in drug discovery and other fields will be further elucidated.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. scent.vn [scent.vn]

- 4. A10483.18 [thermofisher.com]

- 5. This compound | 135-77-3 [chemicalbook.com]

- 6. This compound, 135-77-3 [thegoodscentscompany.com]

- 7. This compound (135-77-3) 1H NMR spectrum [chemicalbook.com]

- 8. This compound | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [guidechem.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound [sitem.herts.ac.uk]

An In-depth Technical Guide to the Physical Properties of 1,2,4-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2,4-Trimethoxybenzene (CAS No. 135-77-3), a versatile aromatic organic compound. The information is curated for professionals in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for the physical characterization of such compounds.

Quantitative Physical Properties

The physical characteristics of this compound are critical for its application in various chemical processes. The following tables summarize its key physical and spectral properties.

Table 1: General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₃ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid or colorless to light yellow liquid | [4][5][6] |

| Odor | Sweet, floral, ether-like | [1][4] |

| Melting Point | -11 °C to 21 °C | [4][6][7] |

| Boiling Point | 214-216 °C at 760 mmHg | [4] |

| 247 °C at 760 mmHg | [7][8] | |

| 258 °C (estimated) | [1] | |

| 99-100 °C at 0.20 mmHg | [9] | |

| Density | 1.126 g/mL at 25 °C | [8][10] |

| 1.128 g/cm³ | [7] | |

| 1.130 to 1.135 g/cm³ at 20 °C | [9] | |

| Vapor Pressure | 0.041 mmHg at 25 °C | [7][9] |

| Flash Point | 77.9 °C (estimated) | [7][9] |

| 94.5 °C (estimated) | [1] | |

| Refractive Index (n20/D) | 1.532 - 1.534 | [7][9] |

| LogP (o/w) | 1.640 - 2.1 (estimated) | [1][9] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether. Limited solubility in water. | [4] |

| Water solubility: 2135 mg/L at 25 °C (estimated) | [9] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features and Sources |

| ¹H NMR | Spectra available, with parameters in CDCl₃.[7][11] |

| ¹³C NMR | Spectrum available in CDCl₃.[7] |

| Infrared (IR) | IR spectra available (liquid film, capillary cell, ATR-IR).[3][7][12] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available.[3][7][13] |

| UV/Visible | UV/Visible spectrum data is available.[3][7] |

| Raman | Raman spectrum available.[7] |

Experimental Protocols for Physical Property Determination

While specific experimental data for the values cited for this compound are not detailed in the available literature, the following outlines standard methodologies used for determining such properties for organic compounds.

2.1 Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp range.

-

Apparatus: A melting point apparatus, such as a Thiele tube or a digital Mel-Temp apparatus, is used.

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube to a depth of a few millimeters.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[14] A narrow melting range is indicative of a pure compound.

-

2.2 Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: A simple distillation apparatus is commonly employed, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.[14]

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[14]

-

The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid.[14] The vapor is then cooled by the condenser and collected.

-

2.3 Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer or a graduated cylinder and a balance are used.

-

Procedure:

-

A known volume of the liquid is carefully measured using a graduated cylinder or a more precise pycnometer.

-

The mass of this known volume is determined using an analytical balance.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

2.4 Solubility Testing

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Procedure:

-

A small, measured amount of the solute (e.g., 100 mg) is added to a test tube containing a specific volume of the solvent (e.g., 2 mL).[15]

-

The mixture is vigorously agitated.

-

Observations are made to determine if the solute dissolves completely, partially, or not at all. This can be done for a range of solvents to create a solubility profile.[15][16] The principle of "like dissolves like" is a key factor, where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[17]

-

2.5 Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon-hydrogen framework of a molecule. The sample is dissolved in a deuterated solvent and placed in a strong magnetic field.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Mass Spectrometry (MS): Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical and structural characterization of an organic compound such as this compound.

Caption: General workflow for the physical characterization of this compound.

References

- 1. scent.vn [scent.vn]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H12O3 | CID 67284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound (135-77-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 135-77-3 [chemicalbook.com]

- 9. This compound, 135-77-3 [thegoodscentscompany.com]

- 10. This compound 97 135-77-3 [sigmaaldrich.com]

- 11. This compound (135-77-3) 1H NMR [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. amherst.edu [amherst.edu]

- 17. scribd.com [scribd.com]

Spectroscopic Profile of 1,2,4-Trimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-trimethoxybenzene, a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and quality control activities by providing a centralized resource for its spectral characteristics.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Hydroxyhydroquinone trimethyl ether

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 6.95 - 6.80 | m | 3H | Ar-H | CDCl₃ |

| 3.87 | s | 3H | -OCH ₃ | CDCl₃ |

| 3.84 | s | 3H | -OCH ₃ | CDCl₃ |

| 3.81 | s | 3H | -OCH ₃ | CDCl₃ |

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 151.1 | C -OCH₃ | CDCl₃ |

| 149.3 | C -OCH₃ | CDCl₃ |

| 142.9 | C -OCH₃ | CDCl₃ |

| 112.5 | Ar-C H | CDCl₃ |

| 100.1 | Ar-C H | CDCl₃ |

| 97.9 | Ar-C H | CDCl₃ |

| 56.4 | -OC H₃ | CDCl₃ |

| 56.1 | -OC H₃ | CDCl₃ |

| 55.9 | -OC H₃ | CDCl₃ |

Note: The assignments are based on typical chemical shift ranges for substituted benzene (B151609) rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Medium | C-H stretch (aromatic and methyl) |

| 1620-1580 | Strong | C=C stretch (aromatic ring) |

| 1520-1480 | Strong | C=C stretch (aromatic ring) |

| 1280-1200 | Strong | C-O stretch (aryl ether) |

| 1150-1020 | Strong | C-O stretch (aryl ether) |

Source: Data compiled from various spectral databases. The exact peak positions may vary based on the sampling method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion)[1][2][5] |

| 153 | 80 | [M-CH₃]⁺[1] |

| 125 | 45 | [M-CH₃-CO]⁺[1] |

| 110 | 30 | [M-2CH₃-CO]⁺ |

| 95 | 25 | [C₆H₃O]⁺ |

Note: The fragmentation pattern can be used to confirm the structure of the molecule. The base peak is the molecular ion at m/z 168.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 289 | ~2,500 | Ethanol (B145695) |

| 218 | ~20,000 | Ethanol |

Source: Data obtained from the NIST Chemistry WebBook.[6] The molar absorptivity values are approximate.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific applications, optimization of these methods may be necessary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence with a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (GC-MS with Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a temperature program to separate the analyte from the solvent and any impurities.

-

-

MS Detection:

-

As the analyte elutes from the GC column, it enters the MS ion source.

-

The molecules are ionized by a 70 eV electron beam.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the solvent to be used as a reference (blank).

-

Fill a matched cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of 1,2,4-Trimethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 1,2,4-trimethoxybenzene in a wide range of organic solvents. The information contained herein is intended to support research and development activities, from experimental design and reaction chemistry to purification and formulation development.

Core Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in various chemical processes. The following table summarizes the quantitative solubility data at 25°C, offering a comparative reference for solvent selection.

| Solvent Category | Solvent | Solubility (g/L)[1] |

| Alcohols | Methanol | 152.33 |

| Ethanol | 130.58 | |

| n-Propanol | 111.93 | |

| Isopropanol | 100.16 | |

| n-Butanol | 92.75 | |

| sec-Butanol | 92.24 | |

| Isobutanol | 83.09 | |

| tert-Butanol | 208.24 | |

| n-Pentanol | 71.71 | |

| Isopentanol | 78.35 | |

| n-Hexanol | 87.03 | |

| n-Heptanol | 51.53 | |

| n-Octanol | 53.32 | |

| Ethylene Glycol | 153.34 | |

| Propylene Glycol | 76.36 | |

| 2-Methoxyethanol | 438.58 | |

| 2-Ethoxyethanol | 267.06 | |

| 2-Propoxyethanol | 208.67 | |

| 2-Butoxyethanol | 110.83 | |

| Transcutol | 282.21 | |

| Ketones | Acetone | 403.94 |

| 2-Butanone | 259.56 | |

| Cyclopentanone | 475.42 | |

| Cyclohexanone | 425.32 | |

| Methyl Isobutyl Ketone (MIBK) | 101.57 | |

| 2-Pentanone | 181.57 | |

| Esters | Ethyl Acetate | 403.5 |

| Methyl Acetate | 427.77 | |

| n-Propyl Acetate | 204.33 | |

| Isopropyl Acetate | 176.91 | |

| n-Butyl Acetate | 170.27 | |

| Isobutyl Acetate | 109.14 | |

| n-Pentyl Acetate | 99.92 | |

| Ethyl Formate | 336.64 | |

| Ethers | Diethyl Ether | 243.26 |

| Tetrahydrofuran (THF) | 663.73 | |

| 1,4-Dioxane | 834.9 | |

| Methyl tert-Butyl Ether (MTBE) | 182.32 | |

| Halogenated Hydrocarbons | Dichloromethane | 1380.77 |

| Chloroform | 1316.15 | |

| 1,2-Dichloroethane | 789.88 | |

| Tetrachloromethane | 343.84 | |

| Chlorobenzene | 256.21 | |

| Aromatic Hydrocarbons | Toluene | 119.12 |

| o-Xylene | 118.71 | |

| m-Xylene | 89.18 | |

| p-Xylene | 126.65 | |

| Ethylbenzene | 94.89 | |

| Anisole | 203.77 | |

| Amides | Dimethylformamide (DMF) | 437.68 |

| N-Methyl-2-pyrrolidone (NMP) | 364.88 | |

| Dimethylacetamide (DMAc) | 344.63 | |

| Formamide | 321.67 | |

| Nitriles | Acetonitrile | 451.87 |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 567.59 |

| Acids | Acetic Acid | 441.94 |

| Propionic Acid | 243.65 | |

| Formic Acid | 172.91 | |

| Alkanes | n-Hexane | 24.43 |

| n-Heptane | 34.1 | |

| n-Octane | 17.04 | |

| Cyclohexane | 108.31 | |

| Other | Dimethyl Carbonate | 199.83 |

| Water | 3.52 |

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is widely applicable and provides accurate results.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipette

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess, undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant using a micropipette. It is critical to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the aliquot to a clean, dry, and pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to prevent loss of the solute.

-

Gravimetric Analysis: Once the solvent is completely evaporated, weigh the vial containing the dried solute. The difference between this mass and the mass of the empty vial gives the mass of the dissolved this compound in the aliquot.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L) based on the mass of the dissolved solute and the volume of the aliquot taken.

Visualizations

Logical Relationship of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." this compound is a moderately polar molecule due to the presence of three methoxy (B1213986) groups on the benzene (B151609) ring. The following diagram illustrates the expected solubility trends based on solvent polarity.

Caption: Logical relationship between solute/solvent polarity and solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of this compound using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

References

The Natural Occurrence of 1,2,4-Trimethoxybenzene in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of 1,2,4-trimethoxybenzene in the plant kingdom. It is intended for researchers, scientists, and drug development professionals interested in the phytochemistry, biosynthesis, and potential applications of this methoxylated aromatic compound. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and proposes a biosynthetic pathway for this compound.

Introduction

This compound is a phenylpropanoid derivative that has been identified as a volatile organic compound in a number of plant species. Its presence contributes to the aromatic profile of these plants and may be associated with various biological activities. Structurally, it is a benzene (B151609) ring substituted with three methoxy (B1213986) groups at positions 1, 2, and 4. This compound and its isomers are often found in the essential oils of aromatic plants. For instance, isomers such as α-asarone and β-asarone, which possess a this compound moiety, are well-known constituents of plants in the Acorus genus and have been studied for their various pharmacological properties.[1][2][3] This guide focuses specifically on the natural occurrence of this compound.

Quantitative Data on this compound in Plants

The concentration of this compound can vary significantly between plant species and even different parts of the same plant. The following table summarizes the available quantitative data for this compound.

| Plant Species | Family | Plant Part | Method of Analysis | Concentration |

| Hyacinthus orientalis L. | Asparagaceae | Flowers | Extraction with petroleum ether | 7.28% of the essential oil[4] |

| Hyacinthus orientalis L. | Asparagaceae | Flowers | Headspace Solid Phase Micro Extraction (HS-SPME) GC/MS | 11.16 ± 1.59 µg/ml[5][6] |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve the isolation of the essential oil followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

This method is suitable for the extraction of volatile compounds from plant matrices.

-

Plant Material Preparation: Fresh or dried plant material (e.g., flowers, rhizomes) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.

-

Hydrodistillation: The plant material is placed in a round-bottom flask with distilled water. A Clevenger-type apparatus is set up for hydrodistillation. The mixture is heated to boiling, and the steam, carrying the volatile essential oil, is condensed and collected. The distillation process is typically carried out for 3-4 hours or until there is no further increase in the volume of the collected oil.

-

Oil Separation and Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The oil is then stored in a sealed vial in a cool, dark place until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds.

-

Sample Preparation: A known amount of the extracted essential oil is dissolved in a suitable solvent (e.g., methanol, hexane) to a specific concentration.

-

GC-MS Analysis:

-

Gas Chromatograph (GC): A GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C.

-

Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC.

-

Mass Spectrometer (MS): The separated compounds are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., m/z 40-500).

-

-

Identification and Quantification:

-

Identification: The this compound peak is identified by comparing its retention time and mass spectrum with those of a pure standard. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.

-

Quantification: A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the plant sample is then determined by comparing its peak area to the calibration curve.

-

Biosynthesis of this compound

The biosynthesis of this compound is believed to occur via the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway starts with the amino acid phenylalanine. While the specific enzymatic steps leading to this compound have not been fully elucidated in all plants, a putative pathway can be proposed based on the known biochemistry of phenylpropanoids and the biosynthesis of related methoxylated compounds like asarone. The key steps are likely to involve a series of hydroxylations and O-methylations catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs), respectively.

Caption: Proposed biosynthetic pathway of this compound.

The diagram above illustrates a putative biosynthetic pathway starting from L-phenylalanine. The initial steps involve the core phenylpropanoid pathway enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and subsequent hydroxylases and O-methyltransferases (OMTs) that modify the aromatic ring. It is hypothesized that a series of hydroxylation and methylation reactions, catalyzed by specific cytochrome P450 enzymes and OMTs, lead to the formation of a precursor such as hydroxyhydroquinone, which is then sequentially methylated to yield this compound.

Experimental and Logical Workflow

The following diagram outlines the general workflow for the investigation of this compound in plant materials, from sample collection to data analysis.

Caption: General workflow for this compound analysis.

References

- 1. The asarone-derived phenylpropanoids from the rhizome of Acorus calamus var. angustatus Besser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in extraction methods, chemical constituents, pharmacological activities, molecular targets and toxicology of volatile oil from Acorus calamus var. angustatus Besser - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asarone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of 1,2,4-Trimethoxybenzene from Vanillin

Abstract: This technical guide provides a detailed, two-step methodology for the synthesis of 1,2,4-trimethoxybenzene, a valuable chemical intermediate, starting from the readily available and cost-effective compound, vanillin (B372448). The synthesis involves an initial Dakin oxidation of vanillin to form a hydroxyhydroquinone intermediate, followed by exhaustive methylation to yield the final product. This document outlines the reaction mechanisms, provides comprehensive experimental protocols, and presents key quantitative data in a structured format. A visual workflow is included to clearly illustrate the synthetic pathway.

Introduction and Synthetic Strategy

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and important flavoring molecule that also serves as a versatile starting material in organic synthesis.[1][2] Its inherent chemical functionality allows for its conversion into more complex molecules, including various pharmaceutical intermediates. This guide details an efficient two-step synthesis to produce this compound.

The overall synthetic pathway is as follows:

-

Dakin Oxidation: The aldehyde group of vanillin is oxidized to a hydroxyl group using hydrogen peroxide in a basic medium. This reaction, known as the Dakin oxidation, converts vanillin into the key intermediate, hydroxyhydroquinone (benzene-1,2,4-triol).[3]

-

Exhaustive Methylation: The three hydroxyl groups of the hydroxyhydroquinone intermediate are subsequently methylated to form the target molecule, this compound.

This approach has been reported to achieve a good overall yield, with one strategy achieving 56% total yield.[4]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Caption: Workflow for the synthesis of this compound from vanillin.

Experimental Protocols

Step 1: Dakin Oxidation of Vanillin to Hydroxyhydroquinone

The Dakin oxidation is a redox reaction where an ortho- or para-hydroxylated phenyl aldehyde is converted into a benzenediol using hydrogen peroxide in a basic solution.[3] The reaction proceeds via the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by aryl migration and subsequent hydrolysis of the resulting phenyl ester intermediate.[3]

Protocol: This protocol is adapted from modern, milder approaches to the Dakin oxidation.[5]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of vanillin in 50 mL of a 1 M sodium hydroxide (B78521) (NaOH) solution.

-

Cooling: Cool the resulting solution in an ice bath to bring the temperature to below 10°C.

-

Oxidant Addition: While maintaining the low temperature, slowly add 1.2 equivalents of an oxidant like urea-hydrogen peroxide (UHP) solution dropwise over a period of 30 minutes.[5] Alternatively, a 30% hydrogen peroxide solution can be used.

-

Reaction: Allow the mixture to stir in the ice bath for one hour. Afterwards, remove the ice bath and let the reaction warm to room temperature, continuing to stir for an additional 4-6 hours.

-

Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting vanillin spot has disappeared.

-

Workup & Acidification: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify it with cold 2 M hydrochloric acid (HCl) until the pH is approximately 2.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product (hydroxyhydroquinone) with ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers and dry them over anhydrous sodium sulfate (B86663). Filter the solution and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Step 2: Exhaustive Methylation of Hydroxyhydroquinone

This step involves the complete methylation of all three hydroxyl groups on the benzene-1,2,4-triol intermediate to form the final this compound product. A common method for this transformation is the Williamson ether synthesis, using a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) in the presence of a strong base.

Protocol: This is a general protocol for the methylation of phenolic compounds.

-

Preparation: In a three-necked, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the crude hydroxyhydroquinone from the previous step in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetone.

-

Base Addition: Add a slight excess (at least 3.0 equivalents) of a strong base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution. Stir the mixture to ensure complete deprotonation of the hydroxyl groups.

-

Methylating Agent Addition: To the stirred suspension, add at least 3.0 equivalents of dimethyl sulfate dropwise. An exothermic reaction may occur, so maintain the temperature with a water or ice bath as needed.

-

Reaction: After the addition is complete, heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and carefully quench it by adding water.

-

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtering, the solvent is removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic route. Yields and reaction times are indicative and may vary based on specific laboratory conditions and scale.

| Parameter | Step 1: Dakin Oxidation | Step 2: Methylation | Overall |

| Starting Material | Vanillin | Hydroxyhydroquinone | Vanillin |

| Key Reagents | NaOH, H₂O₂ (or UHP) | K₂CO₃, (CH₃)₂SO₄ | - |

| Solvent | Aqueous NaOH | DMF or Acetone | - |

| Temperature | 0°C to Room Temp. | Room Temp. to 80°C | - |

| Reaction Time | 5 - 7 hours | 4 - 8 hours | 9 - 15 hours |

| Indicative Yield | ~65-75% | ~80-90% | ~56%[4] |

| Purification Method | Recrystallization | Vacuum Distillation / Chromatography | - |

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting, adhering to all relevant safety guidelines.

References

The Multifaceted Biological Activities of 1,2,4-Trimethoxybenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-trimethoxybenzene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these compounds. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Chalcone (B49325) Derivatives | ||||

| (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | PC-3 | Prostate Cancer | 1.5 | [1] |

| LNCaP | Prostate Cancer | 2.5 | [1] | |

| Chalcone-Benzimidazolium Salt 7a | A549 | Lung Cancer | 3.2 | [2] |

| HCT116 | Colon Cancer | 2.8 | [2] | |

| Indole Derivatives | ||||

| Compound 3g | MCF-7 | Breast Cancer | 2.94 ± 0.56 | [3] |

| MDA-MB-231 | Breast Cancer | 1.61 ± 0.004 | [3] | |

| A549 | Lung Cancer | 6.30 ± 0.30 | [3] | |

| HeLa | Cervical Cancer | 6.10 ± 0.31 | [3] | |

| A375 | Melanoma | 0.57 ± 0.01 | [3] | |

| B16-F10 | Melanoma | 1.69 ± 0.41 | [3] | |

| Pyridine (B92270) Derivatives | ||||

| Compound VI | HCT116 | Colorectal Carcinoma | 4.83 | [4] |

| HepG-2 | Hepatocellular Carcinoma | 3.25 | [4] | |

| MCF-7 | Breast Cancer | 6.11 | [4] | |

| 1,2,4-Triazole Derivatives | ||||

| Anilide 4e | MCF-7 | Breast Adenocarcinoma | 7.79 | [5] |

| Anilide 4f | MCF-7 | Breast Adenocarcinoma | 10.79 | [5] |

| Anilide 4l | MCF-7 | Breast Adenocarcinoma | 13.20 | [5] |

Experimental Protocols

-

Claisen-Schmidt Condensation: 4'-hydroxyacetophenone (B195518) and 3,4,5-trimethoxybenzaldehyde (B134019) are reacted in the presence of NaOH to yield (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[2]

-

Alkylation: The resulting chalcone is dissolved in dimethylformamide. Sodium hydride (NaH) is added under a nitrogen atmosphere in an ice bath. After stirring, 1,3-dibromopropane (B121459) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with HCl, and the product is extracted with ethyl acetate. The crude product is purified by column chromatography.[2]

-

Tubulin Preparation: Purified tubulin is reconstituted in a general-purpose tubulin buffer.

-

Reaction Setup: The reconstituted tubulin is added to a pre-warmed 96-well plate. Test compounds at varying concentrations are then added.

-

Measurement: The absorbance at 340 nm is recorded every 60 seconds for one hour at 37°C using a microplate reader.[3]

-

Data Analysis: The dose-response curves are plotted to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[4]

-

Cell Treatment: Cancer cells (e.g., HepG-2) are treated with the test compound at its IC50 concentration for a specified period (e.g., 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.

Signaling Pathways

Antimicrobial Activity

Certain this compound derivatives, particularly those incorporating triazole moieties, have shown promising activity against various bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against different microorganisms.

| Compound/Derivative | Microorganism | MIC (nM) | Reference |

| 1,2,4-Triazolo[1,5-a]pyrimidine Derivative 9o | S. aureus | 24 | [6] |

| E. coli | 51 | [6] | |

| P. aeruginosa | 53 | [6] | |

| B. subtilis | 16 | [6] | |

| 1,2,4-Triazolo[1,5-a]pyrimidine Derivative 9n | S. aureus | >MIC of Ciprofloxacin | [6] |

| E. coli | >MIC of Ciprofloxacin | [6] | |

| P. aeruginosa | >MIC of Ciprofloxacin | [6] | |

| B. subtilis | 3x MIC of Ciprofloxacin | [6] |

Experimental Protocol

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified density.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated using various in vitro assays, with some compounds demonstrating significant radical scavenging activity.

Quantitative Antioxidant Activity Data

The following table summarizes the radical scavenging activity of this compound derivatives in DPPH and ABTS assays.

| Compound/Derivative | Assay | Scavenging Activity (%) at a specific concentration | Reference |

| AFE (Artemisia fukudoana extract containing trimethoxybenzenes) | DPPH | 38.57 ± 1.04 at 12.5 µg/ml | [7] |

| DPPH | 53.63 ± 2.68 at 25 µg/ml | [7] | |

| DPPH | 66.16 ± 4.54 at 50 µg/ml | [7] | |

| ABTS | 32.09 ± 1.11 at 12.5 µg/ml | [7] | |

| ABTS | 50.29 ± 2.74 at 25 µg/ml | [7] | |

| ABTS | 88.19 ± 1.47 at 50 µg/ml | [7] |

Experimental Protocol

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction: The test compound is mixed with the DPPH solution in a 96-well microplate.

-

Incubation: The plate is incubated at room temperature in the dark for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 514 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (methanol).

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound, particularly its ability to inhibit the NLRP3 inflammasome.

Quantitative Anti-inflammatory Activity Data

| Compound | Assay | Effect | Concentration | Reference |

| This compound | NLRP3 inflammasome activation | Markedly suppressed | 1 mM | [8][9] |

| Caspase-1 activation | Decreased | 1 mM | [8][9] | |

| IL-1β secretion | Decreased | 1 mM | [8][9] |

Experimental Protocol

-

Cell Culture and Priming: Murine bone marrow-derived macrophages (BMDMs) are cultured and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: The primed cells are treated with this compound.

-

NLRP3 Activation: The NLRP3 inflammasome is activated by adding nigericin (B1684572) or ATP.

-

Sample Collection: The cell culture supernatants are collected to measure secreted IL-1β, and cell lysates are prepared to analyze caspase-1 activation.

-

Analysis: IL-1β levels are quantified by ELISA, and caspase-1 activation (cleavage) is assessed by Western blotting.

Signaling Pathway

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The provided data and protocols are intended to facilitate further research and development in harnessing the therapeutic promise of this important class of compounds. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

- 1. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 2. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound selectively inhibits NLRP3 inflammasome activation and attenuates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound selectively inhibits NLRP3 inflammasome activation and attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,4-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,4-trimethoxybenzene, a versatile aromatic organic compound. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its significant applications, particularly in the field of drug development as a selective NLRP3 inflammasome inhibitor. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and pharmacology.

Chemical and Physical Properties

This compound, also known by its IUPAC name, is a substituted benzene (B151609) derivative with three methoxy (B1213986) groups at the 1, 2, and 4 positions.[1] It is a white to off-white crystalline solid or a clear, light yellow to yellow-brown liquid, possessing a faint, characteristic ether-like odor.[2] This compound is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzene, 1,2,4-trimethoxy-; Hydroxyhydroquinone trimethyl ether | [1] |

| CAS Number | 135-77-3 | [1] |

| Molecular Formula | C₉H₁₂O₃ | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| Appearance | White to off-white crystalline solid or clear light yellow to yellow-brown liquid | [2] |

| Boiling Point | 247 °C | [3] |

| Melting Point | 25-28 °C | |

| Density | 1.126 g/mL at 25 °C |

Synthesis of this compound

A common method for the synthesis of this compound is through the methylation of 1,2,4-trihydroxybenzene. The following protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.

Experimental Protocol: Methylation of 1,2,4-Trihydroxybenzene

Materials:

-

1,2,4-Trihydroxybenzene

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4-trihydroxybenzene (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (3.5 eq) to the solution. The mixture will be a suspension.

-

With vigorous stirring, add dimethyl sulfate (3.3 eq) dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

dot

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 6.90 | d, J=2.9 Hz | H-3 |

| 6.83 | d, J=8.8 Hz | H-5 | |

| 6.78 | dd, J=8.8, 2.9 Hz | H-6 | |

| 3.86 | s | OCH₃ (C-1) | |

| 3.84 | s | OCH₃ (C-2) | |

| 3.80 | s | OCH₃ (C-4) | |

| ¹³C NMR | 151.0 | s | C-2 |

| 150.5 | s | C-4 | |

| 142.9 | s | C-1 | |

| 112.5 | d | C-5 | |

| 100.1 | d | C-6 | |

| 98.9 | d | C-3 | |

| 56.5 | q | OCH₃ (C-1 or C-2) | |

| 56.3 | q | OCH₃ (C-1 or C-2) | |

| 55.8 | q | OCH₃ (C-4) |

Note: Assignments are based on typical chemical shifts for substituted benzenes and may require 2D NMR for definitive confirmation.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its most notable recent application is as a selective inhibitor of the NLRP3 inflammasome.

Inhibition of the NLRP3 Inflammasome

The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome is a multiprotein complex that plays a key role in the innate immune system. Its aberrant activation is implicated in a range of inflammatory diseases. This compound has been identified as a selective inhibitor of the NLRP3 inflammasome.[2]

Mechanism of Action: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, which in turn decreases the activation of caspase-1 and the secretion of the pro-inflammatory cytokine IL-1β.[2] The proposed mechanism involves the inhibition of the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and the protein-protein interaction between NLRP3 and ASC, thereby blocking the assembly of the inflammasome complex.[4]

dot

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Pharmacological Data

In a study investigating its effects on the NLRP3 inflammasome, this compound demonstrated significant inhibitory activity.

Table 3: Pharmacological Data for this compound as an NLRP3 Inhibitor

| Assay Type | Model System | Concentration / Dosage | Observed Effect | Reference |

| In Vitro | Immortalized murine bone marrow-derived macrophages (iBMDMs) and primary mouse microglia | 1 mM | Markedly suppressed nigericin- or ATP-induced NLRP3 inflammasome activation, leading to decreased caspase-1 activation and IL-1β secretion. | [2] |

| In Vivo | Mice with experimental autoimmune encephalomyelitis (EAE) | 200 mg/kg/day (intragastric administration for 17 days) | Significantly ameliorated EAE progression and demyelination. | [2][4] |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is considered to have low to moderate acute toxicity but may cause irritation to the eyes, skin, and respiratory tract. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable organic compound with a growing profile in medicinal chemistry. Its straightforward synthesis and, most notably, its selective inhibitory activity against the NLRP3 inflammasome, position it as a compound of significant interest for the development of novel therapeutics for a variety of inflammatory disorders. This guide provides foundational knowledge and practical protocols to support further research and development involving this promising molecule.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound selectively inhibits NLRP3 inflammasome activation and attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound selectively inhibits NLRP3 inflammasome activation and attenuates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1,2,4-Trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,4-Trimethoxybenzene, along with detailed experimental protocols for its synthesis and its role in the development of pharmacologically active compounds.

Core Physicochemical Properties

This compound is an aromatic organic compound that serves as a versatile intermediate in various synthetic applications, including the pharmaceutical industry.[1][2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₉H₁₂O₃ | |

| Molecular Weight | 168.19 | g/mol |

| Boiling Point | 247 | °C (at 760 mmHg) |

| Density | 1.126 | g/mL (at 25 °C) |

| Refractive Index | 1.533 | (at 20 °C, nD) |

| CAS Number | 135-77-3 |

Synthesis of this compound from Vanillin (B372448)